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Compound of Interest

Compound Name:
Methyl 2-(6-chloropyrimidin-4-

YL)acetate

Cat. No.: B1421353 Get Quote

Azoxystrobin, a broad-spectrum fungicide from the strobilurin class, stands as a cornerstone in

modern crop protection. Its commercial success has spurred extensive research into efficient

and scalable synthetic methodologies. This guide provides a comparative analysis of the

principal synthetic routes to Azoxystrobin, offering in-depth technical insights, experimental

protocols, and a critical evaluation of each pathway's merits and drawbacks. Our objective is to

equip researchers, chemists, and process development professionals with the knowledge to

make informed decisions in the synthesis of this vital agrochemical.

Introduction to Azoxystrobin and its Synthetic
Challenges
Azoxystrobin's molecular architecture, characterized by a toxophoric β-methoxyacrylate unit

linked to a substituted pyrimidine ring and a 2-cyanophenoxy moiety, presents several synthetic

hurdles. The key challenges lie in the stereoselective formation of the (E)-β-methoxyacrylate,

the sequential and regioselective construction of the two ether linkages, and the overall

efficiency and environmental footprint of the synthesis. Over the years, synthetic strategies

have evolved from classical multi-step sequences to more convergent and atom-economical

approaches.
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The synthesis of Azoxystrobin is typically approached by constructing the key fragments and

then coupling them. The most common strategies revolve around the synthesis and

subsequent reaction of two key intermediates: (E)-methyl 2-[2-(6-chloropyrimidin-4-

yloxy)phenyl]-3-methoxyacrylate and 2-cyanophenol. The variations in synthetic routes often lie

in the method of preparing these intermediates and the final coupling step.

We will explore three major synthetic paradigms:

The Traditional Industrial Synthesis: A well-established route involving Williamson ether

synthesis and Ullmann condensation.

A Convergent Approach via a Novel Intermediate: A streamlined pathway involving the

synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine.

The Suzuki Cross-Coupling Route: A modern approach leveraging palladium-catalyzed

carbon-carbon bond formation.

The Traditional Industrial Synthesis: A Stepwise
Approach
The traditional industrial synthesis of Azoxystrobin is a linear sequence that relies on classical

named reactions. This pathway is characterized by the sequential introduction of the pyrimidine

and cyanophenoxy groups onto a pre-formed phenylacrylate backbone.

Synthetic Pathway Overview
The synthesis commences with the preparation of the key intermediate, (E)-methyl 2-[2-(6-

chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, followed by a final coupling reaction with 2-

cyanophenol.
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Caption: Traditional industrial synthesis of Azoxystrobin.

Key Experimental Stages and Insights
Stage 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate

This key intermediate is synthesized from methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate

and 4,6-dichloropyrimidine via a Williamson ether synthesis. The reaction is typically carried out

in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium

carbonate. A subsequent dealcoholization step under vacuum yields the desired (E)-isomer.[1]

[2]

Stage 2: Ullmann Condensation for the Final Coupling

The final step involves the coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-

methoxyacrylate with 2-cyanophenol. This is a classic Ullmann condensation, a copper-

catalyzed nucleophilic aromatic substitution.[3] High temperatures and polar solvents are

characteristic of this reaction.[4]

Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate[1][2]

[5]

To a solution of methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate (1 mol) in DMF, add

4,6-dichloropyrimidine (1.8-2.0 mol) and activated potassium carbonate (1.8-2.0 mol). The
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activation of potassium carbonate is achieved by calcining at high temperatures to remove

moisture, which is crucial for catalytic efficiency.[5]

Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is

consumed (monitored by TLC or HPLC).

After completion, the reaction mixture is worked up to isolate methyl 2-[2-(6-chloropyrimidin-

4-yloxy)phenyl]-3,3-dimethoxypropionate.

The isolated intermediate is then subjected to dealcoholization by heating under vacuum in

the presence of a catalyst like sodium bisulfate to yield (E)-methyl 2-[2-(6-chloropyrimidin-4-

yloxy)phenyl]-3-methoxyacrylate.[2]

The crude product is purified by recrystallization from a suitable solvent like isopropyl

acetate.[2][5]

Step 2: Synthesis of Azoxystrobin via Ullmann Condensation[3]

In a reaction vessel, combine (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-

methoxyacrylate (1 mol), 2-cyanophenol (1.1-1.2 mol), potassium carbonate (1.5 mol), and a

copper catalyst (e.g., copper(I) chloride or copper powder) in a high-boiling polar solvent

such as DMF or N-methylpyrrolidone (NMP).

Heat the mixture to 120-150°C for several hours.

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation

and filtration, followed by purification via recrystallization.
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Parameter Traditional Industrial Route

Overall Yield

Typically moderate, often affected by the

efficiency of the dealcoholization and Ullmann

coupling steps.

Reaction Conditions
High temperatures, use of high-boiling polar

solvents (DMF, NMP).

Catalysts
Basic catalysts (e.g., K₂CO₃), Copper catalyst

for Ullmann reaction.

Key Advantages
Utilizes readily available starting materials and

well-established reaction chemistry.

Key Disadvantages

High reaction temperatures, use of toxic and

difficult-to-remove solvents, potential for side

reactions, and copper waste.

A Convergent Synthesis via 4-chloro-6-(2-
cyanophenoxy)pyrimidine
This approach offers a more convergent strategy by first synthesizing the pyrimidine core

already bearing the cyanophenoxy group. This intermediate is then coupled with a

phenylacetate derivative.

Synthetic Pathway Overview
This route involves the initial coupling of 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine,

followed by chlorination, and a final coupling reaction.
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Caption: Convergent synthesis of Azoxystrobin.

Key Experimental Stages and Insights
Stage 1: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine

This key intermediate is prepared in a two-step process. First, 2-chlorobenzonitrile is coupled

with 4,6-dihydroxypyrimidine using a palladium or copper catalyst under basic conditions.[6]

The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is then chlorinated, typically using

phosphorus oxychloride (POCl₃), to yield the desired intermediate.[6][7]

Stage 2: Final Coupling Reaction

The final step involves the coupling of 4-chloro-6-(2-cyanophenoxy)pyrimidine with methyl

(E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This reaction is carried out in the presence of a

base and can be catalyzed by a copper catalyst or a tertiary amine.[6]

Experimental Protocol: Convergent Synthesis
Step 1: Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine[6][7]

In a suitable reactor, combine 2-chlorobenzonitrile (0.10 mol), 4,6-dihydroxypyrimidine (0.095

mol), anhydrous potassium carbonate (0.10 mol), and a copper catalyst such as CuCl (0.005

mol) in a high-boiling aprotic solvent like sulfolane.
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Heat the mixture under a nitrogen atmosphere, for instance, to 95°C for 1 hour, and then to

135°C for 13 hours.

After cooling, the solid product is isolated by filtration.

Step 2: Synthesis of 4-Chloro-6-(2-cyanophenoxy)pyrimidine[7]

To the 4-hydroxy-6-(2-cyanophenoxy)pyrimidine obtained in the previous step, add

phosphorus oxychloride.

The reaction mixture is cooled, and triethylamine is added dropwise.

The mixture is then heated to reflux for several hours.

After the reaction, the excess POCl₃ is removed, and the product is isolated and purified.

Step 3: Synthesis of Azoxystrobin[6]

Dissolve 4-chloro-6-(2-cyanophenoxy)pyrimidine (0.11 mol) and methyl (E)-2-(2-

hydroxyphenyl)-3-methoxyacrylate (0.10 mol) in a solvent like DMF.

Add a base such as anhydrous potassium carbonate (0.15 mol) and a catalyst, for example,

4-dimethylaminopyridine (DMAP) (0.003 mol).

Heat the reaction mixture (e.g., to 60°C) for a few hours.

The product is then isolated and purified.
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Parameter Convergent Route

Overall Yield
Generally good, with reported yields for the final

product around 87%.[7]

Reaction Conditions
High temperatures are still required for the initial

coupling and chlorination steps.

Catalysts

Palladium or copper catalysts for the first

coupling, and optionally a tertiary amine or

copper catalyst for the final step.

Key Advantages

More convergent approach which can simplify

purification, avoids the generation of certain

impurities.[6]

Key Disadvantages
Involves the use of hazardous reagents like

POCl₃, and still requires high-boiling solvents.

The Suzuki Cross-Coupling Route: A Modern
Approach
The Suzuki cross-coupling reaction offers a powerful and versatile method for carbon-carbon

bond formation and has been applied to the synthesis of Azoxystrobin. This route provides an

alternative to the traditional Ullmann condensation.

Synthetic Pathway Overview
This synthetic strategy involves the preparation of a suitable arylboronic acid derivative which is

then coupled with a vinyl iodide intermediate.
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Caption: Suzuki cross-coupling route to Azoxystrobin.

Key Experimental Stages and Insights
Stage 1: Preparation of the Arylboronic Acid and Suzuki Coupling

Starting from a readily available material like 2-bromophenol, the corresponding arylboronic

acid is synthesized. This is then coupled with a vinyl iodide, such as (Z)-methyl 2-iodo-3-

methoxyacrylate, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base in a suitable solvent

system.[8]

Stage 2: Completion of the Synthesis

The product of the Suzuki coupling, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, is then

carried forward through steps similar to the traditional synthesis, involving Williamson ether

synthesis with 4,6-dichloropyrimidine and a final nucleophilic substitution with 2-cyanophenol.

[8]

Experimental Protocol: Suzuki Cross-Coupling Route
Step 1: Suzuki Cross-Coupling to form Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate[8]

Prepare the arylboronic acid from 2-bromophenol via a Grignard reaction followed by

reaction with a trialkyl borate and subsequent hydrolysis.
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In a reaction flask, combine the arylboronic acid (1.3 equiv.), (Z)-methyl 2-iodo-3-

methoxyacrylate (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base

like potassium phosphate (3.0 equiv.) in a solvent mixture such as 1,4-dioxane/water.

Heat the reaction mixture (e.g., to 90°C) for several hours.

After completion, the product is extracted and purified by column chromatography.

Step 2: Subsequent Steps

The resulting methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate is then converted to

Azoxystrobin following procedures analogous to the final stages of the traditional industrial

route.

Performance and Comparative Data
Parameter Suzuki Cross-Coupling Route

Overall Yield
Good to excellent yields for the Suzuki coupling

step (up to 95.7%).[8]

Reaction Conditions
Milder reaction conditions compared to the

Ullmann condensation.

Catalysts Palladium catalysts.

Key Advantages
High yields and stereoselectivity, milder reaction

conditions, and avoidance of copper waste.

Key Disadvantages

The cost and availability of the palladium

catalyst and boronic acid reagents can be a

factor for large-scale production.
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Synthetic Route Key Features Advantages Disadvantages

Traditional Industrial

Linear sequence,

Williamson ether

synthesis, Ullmann

condensation.

Well-established, uses

readily available

materials.

High temperatures,

harsh conditions,

copper waste, use of

toxic solvents.

Convergent

Pre-assembly of the

pyrimidine-

cyanophenoxy core.

Improved

convergency, can

simplify purification.[6]

Use of hazardous

reagents (e.g.,

POCl₃), still requires

high temperatures.

Suzuki Cross-

Coupling

Palladium-catalyzed

C-C bond formation.

High yields, high

stereoselectivity,

milder conditions,

avoids copper.[8]

Cost of palladium

catalyst and

specialized reagents.

The choice of a synthetic route for Azoxystrobin depends on a multitude of factors including

production scale, cost considerations, and environmental regulations. While the traditional

industrial route has been the workhorse for large-scale manufacturing, its environmental and

safety profile presents challenges. The convergent and Suzuki coupling routes offer more

elegant and potentially more sustainable alternatives.

Future research will likely focus on further optimizing these routes, for instance, by developing

more active and recyclable catalysts, exploring greener reaction media, and improving the

overall atom economy of the synthesis. The continuous pursuit of more efficient and

environmentally benign synthetic methods will be crucial for the sustainable production of this

important fungicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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